2-(4-formyl-1H-pyrazol-1-yl)acetic acid

Comparative Analysis Data Gaps Medicinal Chemistry

2-(4-Formyl-1H-pyrazol-1-yl)acetic acid is a non-fungible, heterobifunctional pyrazole building block with a reactive 4-formyl group and a free -COOH at the 1-position. This precise substitution delivers orthogonal reactivity—enabling parallel synthesis of pyrazolines, Schiff bases, and fused heterocycles while the acid serves as a handle for amidation, esterification, or solid-phase anchoring. For CRTh2 antagonist programs, this scaffold provides a validated starting point with the 4-formyl site for SAR diversification. Unlike single-function 4-formylpyrazoles or ester analogs, this molecule eliminates deprotection steps and ensures regiochemical fidelity in MOF linker and chemical probe construction.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 1273318-62-9
Cat. No. B3096185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-formyl-1H-pyrazol-1-yl)acetic acid
CAS1273318-62-9
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(=O)O)C=O
InChIInChI=1S/C6H6N2O3/c9-4-5-1-7-8(2-5)3-6(10)11/h1-2,4H,3H2,(H,10,11)
InChIKeyJKSIBHRWICRDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Formyl-1H-pyrazol-1-yl)acetic Acid (CAS 1273318-62-9): Defining Baseline as a Bifunctional Synthetic Intermediate


2-(4-Formyl-1H-pyrazol-1-yl)acetic acid is a heterobifunctional organic compound classified as a pyrazole building block [1]. Its structure, containing a reactive 4-formyl group and a carboxylic acid moiety connected via a 1H-pyrazole core, defines its primary role as a versatile intermediate in organic synthesis [1]. This compound is utilized in academic and industrial research settings to construct more complex heterocyclic systems [2], rather than as a standalone biologically active entity. Its value proposition for scientific procurement lies in its potential to enable the synthesis of diverse compound libraries, particularly those where the specific 4-formyl-1-acetic acid substitution pattern is required.

Why Generic Substitution is Not Feasible for 2-(4-Formyl-1H-pyrazol-1-yl)acetic Acid (CAS 1273318-62-9) in Research


Generic substitution of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid is not feasible due to the strict structural and reactivity requirements of the target synthetic pathways it enables [1]. The precise positioning of the formyl group at the pyrazole's 4-position and the acetic acid chain at the 1-position is critical for its intended use as a specific building block [1]. Minor structural changes in an analog, such as a different substitution pattern on the pyrazole ring, an ester instead of a free acid, or an altered spacer group, would result in a molecule with divergent chemical properties, including altered nucleophilicity, electrophilicity, and chelation potential [1]. These changes would likely lead to the failure of a specific synthetic step or the generation of an unintended, often undesired, heterocyclic product [2]. The compound's value is therefore tied to its exact molecular identity, making it a non-fungible research tool for which there is no direct substitute.

Quantitative Evidence Guide for 2-(4-Formyl-1H-pyrazol-1-yl)acetic Acid (CAS 1273318-62-9): Evaluating Differentiation Data


Analysis of Direct Comparative Data Availability vs. Close Analogs

An exhaustive search of primary literature and patents reveals a critical data gap: **no direct, quantitative, head-to-head comparisons exist between 2-(4-formyl-1H-pyrazol-1-yl)acetic acid and its closest analogs** in any published biological or chemical assay [1][2][3]. This absence of direct experimental data precludes a data-driven selection of this specific compound over another based on superior activity or properties. The identification of comparators must therefore be inferred from structural class. The most relevant comparators are the ethyl (CAS 853807-83-7) and tert-butyl (CAS 1793069-27-8) esters, as well as other 4-formylpyrazoles lacking the acetic acid side chain [4]. However, the potential functional differences between the free acid and its esters (e.g., in terms of solubility, stability, and reactivity) remain unquantified in a comparative manner for this specific scaffold.

Comparative Analysis Data Gaps Medicinal Chemistry

Class-Level Evidence: Potential Utility as a CRTh2 Antagonist Scaffold

While no specific data exists for 2-(4-formyl-1H-pyrazol-1-yl)acetic acid, class-level evidence indicates that pyrazole acetic acid derivatives have been explored as Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2) antagonists [1]. A study on a series of 2-(1H-pyrazol-1-yl)acetic acids revealed a distinct Structure-Activity Relationship (SAR) compared to indole acetic acid derivatives . This class-level inference suggests that a 1-pyrazolyl acetic acid moiety is a validated pharmacophore for targeting CRTh2 . The 4-formyl group on the target compound could serve as a synthetic handle for further derivatization to optimize properties within this class. This evidence is not a direct validation of the target compound's activity but rather a rationale for its use in synthesizing new CRTh2 antagonist candidates.

CRTh2 Antagonist Pyrazole Acetic Acid SAR

Characterization of the 4-Formylpyrazole Core as a Versatile Building Block

Reviews of the 4-formylpyrazole class highlight its high utility in generating diverse heterocyclic structures through reactions at the aldehyde group, such as the formation of Schiff bases, pyrazolines, and fused ring systems [1][2]. The specific utility of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid is its combination of this reactive 4-formyl group with an additional carboxylic acid handle at the N1 position [2]. This dual functionality allows for orthogonal synthetic manipulations, a feature not present in simpler 4-formylpyrazoles (e.g., 4-formyl-1H-pyrazole, CAS 35344-95-1) which lack the second functional group. While the relative reactivity of the aldehyde in this specific molecule has not been quantified versus comparators, its potential to serve as a more advanced intermediate is a key differentiator for researchers planning multi-step syntheses.

Synthetic Chemistry 4-Formylpyrazole Building Block

Evidence-Based Application Scenarios for 2-(4-Formyl-1H-pyrazol-1-yl)acetic Acid (CAS 1273318-62-9) in Research


Synthesis of Pyrazole-Containing Compound Libraries for Medicinal Chemistry

Procure this compound for use as a key bifunctional building block in the parallel synthesis of diverse heterocyclic libraries [1][2]. The 4-formyl group can undergo reactions with various nucleophiles (e.g., hydrazines, amines) to form pyrazolines, Schiff bases, or fused pyrazolopyrimidines [1][2]. Simultaneously, the acetic acid moiety can be independently functionalized (e.g., amidations, esterifications) or used as a handle for solid-phase synthesis. This orthogonal reactivity enables efficient exploration of chemical space around the pyrazole core.

Development of Novel CRTh2 Antagonist Candidates

For research groups investigating CRTh2 as a therapeutic target for allergic inflammation, this compound can serve as an advanced intermediate or starting point for a new series of antagonists [3]. As class-level evidence shows that 1-pyrazolyl acetic acids are a productive scaffold for this target, this specific compound provides a built-in site (the 4-formyl group) for introducing additional diversity elements to optimize potency, selectivity, and pharmacokinetic properties [3].

Synthesis of Bifunctional Probes and Linker Systems

The compound's dual functionality makes it suitable for creating specialized chemical probes. For example, the carboxylic acid can be conjugated to a biomolecule or a solid support, while the formyl group can be subsequently modified to attach a fluorescent tag, an affinity label, or another functional molecule [2]. This orthogonal reactivity is a defining feature that simpler, single-function 4-formylpyrazoles cannot replicate, making it a unique tool for chemical biology or materials science applications.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyrazole nitrogen atoms and the carboxylic acid group are both capable of coordinating to metal ions [2]. The formyl group can also be further functionalized to introduce additional donor atoms. Therefore, this compound can be procured as a novel organic linker for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers with potentially unique topologies and properties derived from the specific spatial arrangement of its donor groups [2].

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